
Sulfuric acid--water (1/6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid–water (1/6) is a compound formed by the combination of sulfuric acid and water in a specific ratio. Sulfuric acid, known for its highly corrosive nature, is a dense, colorless, and oily liquid. It is one of the most important industrial chemicals, used in a variety of applications including the manufacture of fertilizers, mineral processing, and chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfuric acid is typically produced through the contact process, which involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by the absorption of sulfur trioxide in water to form sulfuric acid . The reaction conditions include the use of a catalyst such as vanadium oxide and temperatures around 450°C.
Industrial Production Methods
In industrial settings, sulfuric acid is produced in large quantities using the contact process. The process involves several steps:
Burning sulfur or pyrite: to produce sulfur dioxide.
Catalytic oxidation: of sulfur dioxide to sulfur trioxide.
Absorption of sulfur trioxide: in water to form sulfuric acid.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid–water (1/6) undergoes various types of chemical reactions, including:
Oxidation: Sulfuric acid acts as a strong oxidizing agent, especially at high concentrations.
Dehydration: It is a powerful dehydrating agent, removing water from other substances.
Substitution: It can participate in substitution reactions, particularly in organic chemistry.
Common Reagents and Conditions
Common reagents used with sulfuric acid include metals, metal oxides, and organic compounds. The conditions often involve elevated temperatures and controlled environments to manage the exothermic nature of the reactions .
Major Products
The major products formed from reactions involving sulfuric acid include sulfates, hydrogen gas, and various organic derivatives depending on the specific reaction .
Applications De Recherche Scientifique
Sulfuric acid–water (1/6) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.
Biology: Employed in the preparation of biological samples and in certain biochemical assays.
Medicine: Utilized in the production of pharmaceuticals and in certain medical treatments.
Industry: Integral in the manufacture of fertilizers, explosives, and in petroleum refining
Mécanisme D'action
The mechanism by which sulfuric acid exerts its effects involves its strong acidic nature and its ability to donate protons (H⁺ ions). This leads to the formation of hydronium ions (H₃O⁺) in aqueous solutions, which can then participate in various chemical reactions. The molecular targets include organic molecules, metals, and other compounds that can react with the acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfurous acid: Less oxidizing and less stable compared to sulfuric acid.
Hydrochloric acid: Strong acid but lacks the dehydrating properties of sulfuric acid.
Nitric acid: Strong oxidizing agent but more volatile than sulfuric acid
Uniqueness
Sulfuric acid is unique due to its combination of strong acidity, oxidizing power, and dehydrating ability. These properties make it indispensable in many industrial and laboratory processes .
Propriétés
Numéro CAS |
590401-67-5 |
|---|---|
Formule moléculaire |
H14O10S |
Poids moléculaire |
206.17 g/mol |
Nom IUPAC |
sulfuric acid;hexahydrate |
InChI |
InChI=1S/H2O4S.6H2O/c1-5(2,3)4;;;;;;/h(H2,1,2,3,4);6*1H2 |
Clé InChI |
LSRGDVARLLIAFM-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.O.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


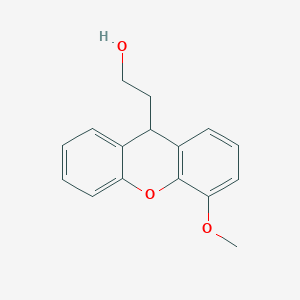
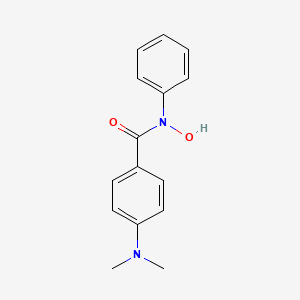
![2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate](/img/structure/B14216529.png)
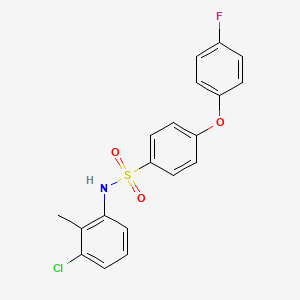
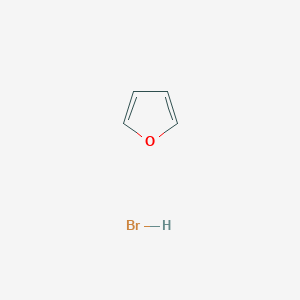
![2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B14216540.png)

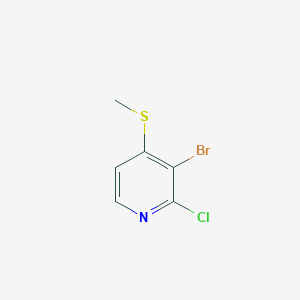


![N'-cyclooctyl-N-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine](/img/structure/B14216577.png)
![Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14216607.png)
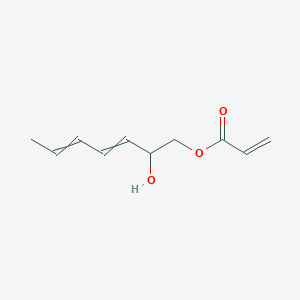
![Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-](/img/structure/B14216618.png)
